Cyclopropanesulfonic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-7(5,6)3-1-2-3/h3H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBAYKGXREKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439501 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21297-68-7 | |
| Record name | Cyclopropanesulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Strategies for Cyclopropanesulfonic Acid and Its Derivatives
Methodologies for Direct Synthesis of Cyclopropanesulfonic Acid
The direct synthesis of this compound and its esters relies on carefully optimized protocols that can handle the inherent reactivity of the cyclopropane (B1198618) ring and the sulfonic acid moiety.
Optimized Acid-Catalyzed Esterification Protocols
The esterification of carboxylic acids with alcohols, known as Fischer esterification, is a well-established reaction that can be adapted for the synthesis of cyclopropanesulfonate esters. pressbooks.pubmasterorganicchemistry.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), phosphoric acid, or methanesulfonic acid. pressbooks.pubcsic.es The process is reversible, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol reactant is often employed, or water is removed from the reaction mixture as it is formed. pressbooks.pubmasterorganicchemistry.com
The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity. pressbooks.pub The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. pressbooks.pub
For the esterification of long-chain fatty acids, solid acid catalysts have been investigated to facilitate a smoother reaction, addressing challenges related to diffusion and steric hindrance. csic.es These solid catalysts can be used in both batch and flow processes, offering a potential for scalable and continuous production of long-chain esters. csic.es
A study on the sulfuric acid-catalyzed esterification of amino acids in thin films demonstrated the selective esterification of the carboxylic acid moiety. nih.gov This technique highlights the potential for specialized reaction conditions to achieve specific synthetic outcomes.
Table 1: Comparison of Catalysts for Esterification
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid Catalysts | H₂SO₄, TsOH, HCl | High catalytic activity | Difficult to recover, can cause corrosion, may lead to byproducts |
| Heterogeneous (Solid) Acid Catalysts | Sulfonated Resins (e.g., Amberlyst-16), H₂SO₄@C | Recoverable and reusable, suitable for flow processes | Potentially lower activity for sterically hindered substrates |
| Silica (B1680970) Sulfuric Acid | SiO₂OSO₃H | High efficiency, reusable, solventless conditions possible | May have lower yields for aromatic acids compared to aliphatic ones |
Advanced Sulfonation Techniques for Cyclopropane Precursors
The direct sulfonation of cyclopropane precursors is a key method for the synthesis of cyclopropanesulfonyl chlorides, which are versatile intermediates for producing this compound and its derivatives. A common approach involves the reaction of a cyclopropane precursor, such as 1-phenylcyclopropane, with chlorosulfonic acid. To minimize side reactions like ring-opening, it is crucial to maintain low temperatures, typically between 0–5°C. The choice of an anhydrous solvent, such as dichloromethane (B109758) or tetrahydrofuran (B95107), is also critical to prevent the hydrolysis of the sulfonyl chloride group.
Another widely used reagent for sulfonylation is methanesulfonyl chloride. The reaction is generally carried out in the presence of a base, like triethylamine (B128534), to neutralize the hydrochloric acid that is generated. Polar aprotic solvents such as dimethylformamide or tetrahydrofuran are commonly employed to facilitate the reaction.
A more complex, multi-step synthesis can provide greater control over stereochemistry and functional group transformations. For instance, a synthetic pathway starting from 2-phenylacetonitrile (B1602554) and (R)-epichlorohydrin can lead to a methanesulfonate (B1217627) derivative with high stereochemical purity.
Furthermore, methods involving the use of organolithium reagents have been developed. In one such procedure, a cyclopropane sulfonic acid tert-butylamide is treated with butyllithium (B86547) at low temperatures, followed by a reaction with a sulfonyl chloride like 3-chloropropane sulfonyl chloride.
Cyclopropanation Reactions in the Context of Sulfonic Acid Derivative Construction
Cyclopropanation reactions are fundamental to building the cyclopropane ring structure and can be integrated with the formation of sulfonic acid derivatives.
In Situ Cyclopropanation Facilitating Esterification
The synthesis of this compound esters and amides can be achieved through a reaction where the cyclopropane ring is formed in situ. A notable example is the reaction of dimethylsulfonium methylide with trans-2-phenylethenesulfonic acid esters and amides. acs.orgresearchgate.net This method directly yields the corresponding trans-2-phenyl-1-cyclopropanesulfonates and sulfonamides. acs.org The reaction proceeds by the addition of the ylide to the double bond of the ethenesulfonate, followed by an intramolecular displacement to form the cyclopropane ring.
Transition Metal-Mediated Cyclopropanation Approaches (e.g., Rhodium(II), Copper(I), Cobalt)
Transition metal catalysts are powerful tools for the synthesis of cyclopropanes, often proceeding through metal carbene intermediates.
Rhodium(II)-catalyzed cyclopropanation is a highly efficient method. nih.govtue.nlorganic-chemistry.org A novel approach utilizes stable and readily available N-sulfonyl 1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes. nih.govorganic-chemistry.org These carbenes react with a variety of olefins under mild conditions to produce cyclopropane derivatives in high yields and with excellent diastereo- and enantioselectivity. nih.govorganic-chemistry.org The reaction conditions are simple, often requiring only a slight excess of the olefin. organic-chemistry.org Chiral rhodium(II) complexes, such as Rh₂(S-DOSP)₄ and Rh₂(S-PTTL)₄, have been successfully employed to achieve high enantioselectivity. nih.gov
Copper(I)-catalyzed cyclopropanation has also been explored for the synthesis of cyclopropane derivatives. nih.govmdpi.com Although detailed examples specifically for this compound derivatives are less common in the provided context, copper catalysts are known to be effective in various cyclopropanation reactions. For instance, copper-catalyzed reactions have been used in the borylative functionalization of unsaturated molecules, which can lead to cyclopropane structures. mdpi.com
Cobalt-catalyzed cyclopropanation offers an alternative to more common rhodium and copper systems. organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.net Cobalt(II) complexes, particularly those with porphyrin ligands, have been shown to catalyze the cyclopropanation of olefins with diazoacetates. organic-chemistry.orgresearchgate.net These reactions can be highly stereoselective, and the catalytic activity can be enhanced by the addition of nitrogen-containing donors like N-methylimidazole. researchgate.net Mechanistic studies suggest that these reactions may proceed through cobalt carbene radical species. nih.gov
Table 2: Overview of Transition Metal-Mediated Cyclopropanation
| Metal | Catalyst Example | Carbene Precursor | Key Features |
| Rhodium(II) | Rh₂(S-DOSP)₄, Rh₂(S-PTTL)₄ | N-sulfonyl 1,2,3-triazoles, Diazoesters | High efficiency, excellent diastereo- and enantioselectivity, mild conditions |
| Copper(I) | Cu(I)-bis(oxazoline) complexes | Diazoacetates | Effective for various cyclopropanations, can be used in aerobic conditions |
| Cobalt(II) | Co(II)-porphyrin complexes | Diazoacetates, α-cyanodiazoacetates | High stereoselectivity, can proceed via radical pathways, catalyst activity can be tuned with additives |
Photochemical and Electroreductive Pathways to Cyclopropane Architectures
Photochemical pathways offer a unique approach to the synthesis of cyclopropane-containing molecules. The photo-Fries rearrangement of estrone (B1671321) aryl and methane (B114726) sulfonates has been investigated, where direct irradiation leads to the homolytic fragmentation of the C-O bond of the sulfonic ester, followed by rearrangement. conicet.gov.ar While this specific example focuses on rearrangement, it demonstrates the utility of photochemical methods in manipulating sulfonate-containing molecules. More directly related to cyclopropane formation, flow photoisomerization using sulfonated silica gel has been used for the large-scale synthesis of functionalized trans-cyclooctenes, which can be precursors to bicyclic cyclopropane derivatives. nih.gov
Electroreductive pathways represent another modern synthetic strategy. The electroreductive transformation of acs.orgfullerosultones to produce fullerosulfonic acids has been reported. researchgate.netnih.gov This process involves the ring-opening of the sultone upon receiving an electron, initiated by the cleavage of the C-O bond. researchgate.net While this example is specific to fullerene chemistry, it illustrates the potential of electroreductive methods to generate sulfonic acids from cyclic precursors. The electrochemical opening of a cyclopropane ring in α,α-cyclopropanated amino acids has also been studied, leading to the formation of various functionalized derivatives. nih.gov The earliest example of an electroreductive reaction was, in fact, the dehalogenation of trichloromethanesulfonic acid.
Synthesis of this compound Esters
A prominent method for the synthesis of this compound esters involves the reaction of dimethylsulfonium methylide with α,β-unsaturated sulfonic acid esters. researchgate.netacs.org Specifically, aryl trans-2-phenylethenesulfonates can be treated with trimethylsulfonium (B1222738) iodide in the presence of potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) at room temperature. acs.org This reaction yields aryl trans-2-phenyl-1-cyclopropanesulfonates. acs.org The use of dimethylsulfonium methylide, generated from either trimethylsulfonium iodide or bromide, provides a viable route to these cyclopropane derivatives. acs.org
The reaction proceeds via the addition of the ylide to the double bond of the ethenesulfonate, followed by an intramolecular displacement to form the three-membered ring. This approach has been successfully applied to a variety of aryl sulfonates, providing the corresponding cyclopropanesulfonate esters in moderate to good yields. acs.org The stereochemistry of the starting trans-2-phenylethenesulfonate is retained in the product, resulting in the trans-2-phenyl-1-cyclopropanesulfonate. acs.org
Another strategy involves the conversion of 1-substituted cyclopropanols. These can be prepared by treating carboxylic esters with ethylmagnesium bromide in the presence of a titanium alkoxide. thieme-connect.com Subsequent mesylation of the resulting cyclopropanols and halide displacement of the sulfonate group leads to a cyclopropyl-allyl rearrangement, affording allyl halides. thieme-connect.com While this method focuses on ring-opening, the intermediate cyclopropyl (B3062369) sulfonates are key to the transformation. thieme-connect.comnih.govresearchgate.net
Table 1: Synthesis of Aryl trans-2-Phenyl-1-cyclopropanesulfonates This table summarizes the synthesis of various aryl trans-2-phenyl-1-cyclopropanesulfonates from the corresponding aryl trans-2-phenylethenesulfonates and dimethylsulfonium methylide.
| Aryl Group | Product | Yield (%) | Melting Point (°C) |
| Phenyl | Phenyl trans-2-phenyl-1-cyclopropanesulfonate | 61 | 68.5-69.5 |
| p-Bromophenyl | p-Bromophenyl trans-2-phenyl-1-cyclopropanesulfonate | 49 | 81-82 |
| p-Tolyl | p-Tolyl trans-2-phenyl-1-cyclopropanesulfonate | 60 | 69-70 |
| 4-Chloro-2-isopropyl-5-methylphenyl | 4-Chloro-2-isopropyl-5-methylphenyl trans-2-phenyl-1-cyclopropanesulfonate | 44 | 114-115 |
Data sourced from Truce, W. E., & Goralski, C. T. (1968). acs.org
Synthetic Routes to this compound Amides and Sulfonamides
The synthesis of cyclopropanesulfonamides is crucial as this functional group is a key component in many bioactive molecules. thieme-connect.de Several general strategies have been established for their preparation.
A widely used method begins with 3-chloropropanesulfonyl chloride. thieme-connect.dethieme-connect.com This starting material reacts with an amine, such as ammonia (B1221849) or tert-butylamine (B42293), to form the corresponding 3-chloropropylsulfonamide. thieme-connect.de This intermediate then undergoes base-promoted intramolecular cyclization (α,γ-dehydrohalogenation) to yield the desired cyclopropanesulfonamide (B116046). thieme-connect.deresearchgate.net For instance, dilithiation of N-protected 3-chloropropylsulfonamides with n-butyllithium at low temperatures generates a dianion, which cyclizes upon warming to form the lithiated cyclopropylsulfonamide. thieme-connect.de Subsequent aqueous workup provides the N-protected cyclopropanesulfonamide, which can be deprotected to give the primary sulfonamide. thieme-connect.degoogle.com A process has been developed where the entire sequence from 3-chloropropanesulfonyl chloride to cyclopropyl sulfonamide can be performed without isolating the intermediates, making it suitable for larger-scale manufacturing. google.comgoogle.com
Another classical approach involves the direct reaction of the commercially available but expensive cyclopropanesulfonyl chloride with amines. thieme-connect.desigmaaldrich.com This is a straightforward coupling but is limited by the cost of the sulfonyl chloride. thieme-connect.de
More contemporary, metal-free methods have also been developed. For example, cyclopropanesulfonamide can be synthesized from sodium cyclopropanesulfinate and ammonia at ambient temperature. rsc.org Another innovative one-pot strategy involves the coupling of aromatic carboxylic acids and amines to generate sulfonamides, which are important bioisosteres of amides. princeton.edu This method utilizes copper ligand-to-metal charge transfer to convert the acid to a sulfonyl chloride in situ, which then reacts with an amine. princeton.edu
The reaction of dimethylsulfonium methylide with α,β-unsaturated sulfonamides, such as trans-2-phenylethenesulfonamides, also provides a direct route to N,N-dialkyl cyclopropanesulfonamides. thieme-connect.deresearchgate.netacs.org
A versatile and high-yielding three-step synthesis for 1-substituted cyclopropanesulfonamides has been developed, starting from 3-chloropropanesulfonyl chloride. thieme-connect.dethieme-connect.com The key to this methodology is the use of a protecting group on the sulfonamide nitrogen, such as a tert-butyl (t-Bu) or tert-butoxycarbonyl (t-Boc) group. thieme-connect.de
The synthesis begins with the reaction of 3-chloropropanesulfonyl chloride with tert-butylamine to yield N-tert-butyl-3-chloropropylsulfonamide. thieme-connect.de This intermediate is then treated with two equivalents of a strong base like n-butyllithium in THF. thieme-connect.degoogle.com This effects metallation at both the sulfonamide nitrogen and the α-carbon, creating a dianion. thieme-connect.de Upon warming, the dianion undergoes intramolecular cyclization to form the N-tert-butyl cyclopropylsulfonamide ring, which is present as its lithium salt. thieme-connect.de This lithiated intermediate can then be reacted with a wide range of electrophiles to introduce a substituent at the 1-position of the cyclopropyl ring. thieme-connect.de
Electrophiles that have been successfully used include alkyl halides, aldehydes, ketones, esters, isocyanates, trimethylsilyl (B98337) chloride, and halogenating agents. thieme-connect.de This allows for the facile introduction of diverse functional groups at the C1 position. The final step involves the removal of the N-protecting group, typically by treatment with trifluoroacetic acid or formic acid, to afford the desired 1-substituted cyclopropanesulfonamide in good to excellent yields. thieme-connect.degoogle.com
Table 2: Examples of 1-Substituted Cyclopropylsulfonamides Synthesized via Lithiated N-tert-Butylcyclopropylsulfonamide This table showcases the variety of substituents that can be introduced at the 1-position of the cyclopropyl ring using the described methodology.
| Entry | Electrophile | Product (Substituent at C1) | Yield (%) |
| 1 | Methyl iodide | 1-Methylcyclopropylsulfonamide | 81 |
| 2 | Benzaldehyde | 1-(Hydroxy(phenyl)methyl)cyclopropylsulfonamide | 80 |
| 3 | Acetone | 1-(1-Hydroxy-1-methylethyl)cyclopropylsulfonamide | 96 |
| 4 | Ethyl acetate (B1210297) | 1-Acetylcyclopropylsulfonamide | 69 |
| 5 | Phenyl isocyanate | 1-(Phenylcarbamoyl)cyclopropylsulfonamide | 84 |
| 6 | N-Bromosuccinimide | 1-Bromocyclopropylsulfonamide | 75 |
Data sourced from Li, J., et al. (2006). thieme-connect.dethieme-connect.com
The cyclopropylacylsulfonamide moiety is a valuable structural element that has been incorporated into complex macrocyclic frameworks, particularly in the development of therapeutic agents. researchgate.netnih.gov Macrocycles offer unique structural and conformational properties that can lead to high binding affinity and selectivity for biological targets. nih.gov
A notable example is the development of MK-5172, an 18-membered macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. researchgate.net The design of this compound included a cyclopropylacylsulfonamide group to enhance potency through favorable non-bonding interactions within the S1' site of the protease. researchgate.net The synthesis of such complex molecules is a significant challenge, requiring highly optimized and often asymmetric synthetic routes. researchgate.net The construction of these large rings often relies on modern synthetic strategies that can efficiently form the macrocyclic structure, sometimes as the final step in a long synthetic sequence. whiterose.ac.uk The inclusion of the rigid cyclopropane ring can introduce specific conformational constraints, which is a desirable feature in drug design for optimizing receptor binding. iris-biotech.denih.gov
The biological activity of cyclopropane-containing molecules often depends on their stereochemistry. marquette.edu Consequently, the development of enantioselective and diastereoselective methods for the synthesis of this compound derivatives is of high importance. digitellinc.comnih.gov
A powerful approach for enantioselective synthesis is biocatalysis. Engineered carbene transferase enzymes, derived from myoglobin, have been developed for the highly enantioselective cyclopropanation of olefins using sulfone diazo compounds as carbene precursors. digitellinc.com This method allows for the transformation of a variety of vinylarenes with high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) under mild reaction conditions, providing access to a wide range of optically active sulfonyl cyclopropanes. digitellinc.com
Diastereoselective synthesis of substituted cyclopropanes is also a key area of research. nih.govnih.gov One strategy involves the formal coupling of carbon pronucleophiles and unactivated alkenes, which proceeds with high diastereoselectivity. nih.gov For example, the reaction of dicationic adducts, generated from the electrolysis of thianthrene (B1682798) and an alkene, with methylene (B1212753) pronucleophiles like substituted acetonitriles leads to cyclopropanes with a high degree of trans diastereoselectivity. nih.gov This method provides complementary stereochemistry compared to many conventional metal-catalyzed approaches. nih.gov The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinyl group, is another established and efficient strategy for controlling stereochemistry during the synthesis of chiral amines, a principle that can be extended to the synthesis of complex molecules containing cyclopropane rings. osi.lv
One-pot multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. researchgate.net This strategy is particularly attractive for the synthesis of polysubstituted cyclopropane rings. dntb.gov.ua
Several MCRs have been developed for the diastereoselective synthesis of cyclopropane derivatives. rsc.orgrsc.org For instance, a one-pot, three-component reaction employing 4-bromomethyl-2H-chromen-2-ones, aromatic aldehydes, and activated nitriles in an aqueous medium has been shown to produce substituted cyclopropanes in high yields and with high diastereoselectivity. dntb.gov.ua Another example is an electrocatalytic domino transformation of aldehydes and two different C-H acids (an alkyl cyanoacetate (B8463686) and a dialkyl malonate). rsc.orgrsc.org This process, using a sodium bromide–sodium acetate double mediatory system, results in the stereoselective formation of highly functionalized cyclopropane-1,1,2-tricarboxylates. rsc.orgrsc.org
User-friendly, one-pot procedures for accessing both racemic and enantiomerically enriched cyclopropanes have also been reported. nih.gov One such method involves the in situ generation and decomposition of a phenyliodonium (B1259483) ylide from Meldrum's acid or dimethyl malonate and an iodine(III) oxidant in the presence of an olefin and a rhodium(II) catalyst. nih.gov This system is compatible with chiral Rh(II) catalysts, allowing for enantiomeric excesses of up to 66%. nih.gov While these methods may not directly yield cyclopropanesulfonic acids, they provide efficient routes to substituted cyclopropane cores that are valuable precursors for such target molecules. researchgate.net
Elucidation of Mechanistic Pathways in Cyclopropanesulfonic Acid Chemistry
Intrinsic Reactivity of the Cyclopropane (B1198618) Ring Under the Influence of Sulfonic Acid Moieties
The cyclopropane ring possesses unique reactivity due to its inherent strain. This reactivity is significantly modulated by the presence of substituents, particularly a powerful electron-withdrawing group like sulfonic acid.
The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles of 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbon. wikipedia.orgpearson.com This strain imparts a high level of potential energy to the molecule.
| Cycloalkane | Ring Strain (kcal/mol) |
| Cyclopropane | ~27.6 |
| Cyclobutane | ~26.3 |
| Cyclopentane (B165970) | ~6.1 |
| Cyclohexane | ~0 |
This table presents approximate ring strain energies for common cycloalkanes. The high strain in cyclopropane makes it significantly more reactive than other alkanes. wikipedia.orgmasterorganicchemistry.com
This stored energy provides a strong thermodynamic driving force for ring-opening reactions, as these reactions relieve the strain. masterorganicchemistry.comnih.gov The heat of combustion for cyclopropane is notably higher per CH₂ group than for larger, less strained rings. masterorganicchemistry.com Kinetically, the high p-character of the C-C bonds in cyclopropane makes them susceptible to attack by electrophiles and nucleophiles, leading to accelerated reaction rates for ring-opening compared to reactions of unstrained alkanes. wikipedia.orgrsc.org The relief of this strain is a key factor driving the thermodynamics of C-C bond activation reactions. rsc.org
The sulfonic acid (or sulfonate/sulfonamide) group is a potent electron-withdrawing group. Its presence on a cyclopropane ring dramatically influences the ring's electronic properties and reactivity.
Electronic Effects: The sulfonyl group polarizes the cyclopropane ring, making the carbon atom to which it is attached (C1) and the adjacent carbon atoms (C2, C3) electron-deficient. nih.govresearchgate.net This transforms the ring into an "electrophilic cyclopropane," which is susceptible to attack by nucleophiles. nih.gov Ring-opening reactions of these activated cyclopropanes with nucleophiles, such as thiophenolates, proceed via an Sₙ2-type mechanism. researchgate.net Theoretical studies suggest that electron-accepting groups interact with the cyclopropane's orbitals, leading to a weakening and lengthening of the vicinal (C1-C2) bonds, predisposing the ring to cleavage at these sites. nih.gov
Steric Effects: While the primary influence of the sulfonyl group is electronic, steric factors also play a role. The bulk of the sulfonyl group and its substituents can hinder the approach of reagents to certain faces of the ring, influencing the stereochemical outcome of reactions. However, in many ring-opening reactions of electrophilic cyclopropanes, the electronic activation is the dominant factor governing reactivity. researchgate.net The combination of ring strain and strong electronic activation makes cyclopropanes bearing sulfonyl groups versatile intermediates for accessing difunctionalized acyclic compounds. nih.govcymitquimica.com
Mechanistic Insights into Cyclopropanesulfonic Acid Derivative Formation Reactions (e.g., Esterification, Amidation)
The formation of derivatives from this compound, such as esters and amides, proceeds through established mechanistic pathways common to sulfonic acids. These reactions are fundamental in synthesizing a variety of compounds where the cyclopropanesulfonyl moiety is required.
The esterification of this compound with an alcohol is typically an acid-catalyzed equilibrium reaction. The mechanism mirrors the Fischer-Speier esterification of carboxylic acids and generally follows an A-2 pathway (acid-catalyzed, bimolecular). The process is initiated by the protonation of one of the sulfonyl group's oxygen atoms by a strong acid catalyst. This protonation increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. An alcohol molecule then acts as the nucleophile, attacking the sulfur atom and forming a tetrahedral intermediate. Following the attack, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups on the sulfur. The final step involves the elimination of a water molecule and deprotonation of the remaining oxygen, regenerating the acid catalyst and yielding the cyclopropanesulfonate ester. Because the reaction is reversible, it is often necessary to remove water as it forms to drive the equilibrium toward the product side. shout.educationlibretexts.orgchemguide.co.uk
Amidation, the reaction of this compound with an amine to form a cyclopropanesulfonamide (B116046), generally requires the initial "activation" of the sulfonic acid. researchgate.netlibretexts.org Sulfonic acids are typically less reactive toward amines than their corresponding sulfonyl chlorides. Therefore, a common and efficient pathway involves converting this compound into a more reactive intermediate, such as cyclopropanesulfonyl chloride. This is often achieved by treating the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting cyclopropanesulfonyl chloride is a highly electrophilic species. In the second step, the sulfonyl chloride reacts readily with a primary or secondary amine. The reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A final deprotonation step, often facilitated by a second equivalent of the amine or another base, yields the stable cyclopropanesulfonamide product. researchgate.netallen.in
The table below summarizes the proposed mechanistic steps for these derivative formation reactions.
| Reaction | Step 1: Activation (Protonation/Conversion) | Step 2: Nucleophilic Attack | Step 3: Proton Transfer | Step 4: Elimination & Final Product |
| Esterification | Protonation of a sulfonyl oxygen by an acid catalyst to increase sulfur electrophilicity. shout.education | The alcohol molecule attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. | A proton is transferred from the new alkoxy group to a hydroxyl group. | A water molecule is eliminated, followed by deprotonation to form the cyclopropanesulfonate ester. libretexts.org |
| Amidation | Conversion of this compound to cyclopropanesulfonyl chloride using a reagent like thionyl chloride. researchgate.net | The amine acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride to form a tetrahedral intermediate. libretexts.org | N/A | The chloride ion is eliminated as a leaving group, followed by deprotonation of the nitrogen to yield the cyclopropanesulfonamide. allen.in |
Quantum Chemical and Theoretical Approaches to Reaction Mechanism Elucidation
Quantum chemical and theoretical calculations provide powerful tools for elucidating the complex mechanistic details of chemical reactions, including those involving this compound and its derivatives. saskoer.ca These computational approaches allow for the investigation of reaction pathways, transition states, and intermediates that may be difficult or impossible to observe experimentally. smu.edu
A primary goal of theoretical studies is to map the potential energy surface (PES) for a given reaction. researchgate.net Methods like Density Functional Theory (DFT) and high-level ab initio calculations are employed to determine the energies of reactants, intermediates, transition states, and products. rsc.org By identifying the lowest energy path connecting reactants to products, the most probable reaction mechanism can be proposed. The highest point on this path corresponds to the transition state (TS), and the energy difference between the reactants and the TS defines the activation energy barrier. This barrier is a critical factor in determining the reaction rate. smu.edu
For the esterification of this compound, theoretical calculations could model the initial protonation event, determining which of the sulfonyl oxygens is the most likely site of protonation. Furthermore, the structure and energy of the subsequent tetrahedral intermediate and the transition states connecting these species could be calculated. Similarly, for amidation, computational models can investigate the reaction of cyclopropanesulfonyl chloride with an amine, detailing the geometry of the transition state and confirming the energetics of the nucleophilic substitution process. researchgate.net Analysis of atomic charges and bond orders along the reaction coordinate can reveal how electron density shifts as bonds are formed and broken. researchgate.net
More advanced computational techniques can offer even deeper insights. The Unified Reaction Valley Approach (URVA), for instance, analyzes the curvature of the reaction path to dissect the mechanism into distinct phases, such as bond cleavage/formation, structural reorganization, and reactant preparation. smu.edu For acid-base dependent reactions, thermodynamic cycles can be constructed using calculated gas-phase and solvation free energies to predict pKa values, which are fundamental to understanding reactivity in solution. researchgate.net Benchmarking studies help in selecting the most accurate and efficient computational methods for specific reaction types, such as proton transfers, which are central to acid-catalyzed mechanisms. nih.gov
The application of these theoretical methods to this compound chemistry could provide invaluable data on its reactivity, the influence of the cyclopropyl (B3062369) ring on reaction barriers, and the detailed electronic changes that occur during its transformation into various derivatives.
The following table outlines key theoretical approaches and the specific insights they can offer for the study of this compound reactions.
| Theoretical Approach | Objective/Application | Insights for this compound Chemistry |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecular systems. researchgate.net | Determination of reactant, transition state, and product geometries and energies for esterification and amidation reactions. |
| Potential Energy Surface (PES) Mapping | Identifying the lowest energy pathway for a reaction. smu.eduresearchgate.net | Elucidation of the step-by-step mechanism, including the identification of all intermediates and transition states. |
| Transition State (TS) Theory | Calculating reaction activation energies to predict reaction rates. smu.edu | Quantifying the energy barriers for ester and amide formation, providing insight into reaction feasibility and kinetics. |
| Thermodynamic Cycles | Calculating properties in solution, such as pKa. researchgate.net | Predicting the acidity of this compound and the basicity of its conjugate base, crucial for understanding its catalytic behavior. |
| Unified Reaction Valley Approach (URVA) | Detailed analysis of structural changes along the reaction coordinate. smu.edu | Breaking down the reaction into distinct chemical phases to understand the sequence of bonding and geometric changes. |
Advanced Reactivity and Transformational Chemistry of Cyclopropanesulfonic Acid and Its Derivatives
Transformations Involving the Sulfonic Acid Functional Group
The sulfonic acid moiety of cyclopropanesulfonic acid and its derivatives is a versatile functional group that readily participates in a variety of transformations, including esterification, amidation, and conversion to sulfonyl halides. These reactions provide access to a diverse array of cyclopropane-containing compounds with a wide range of potential applications.
Esterification Reactions and Their Scope
The esterification of this compound is a fundamental transformation that provides access to cyclopropanesulfonate esters. These reactions typically involve the reaction of a cyclopropanesulfonyl halide, most commonly cyclopropanesulfonyl chloride, with an alcohol in the presence of a base to neutralize the resulting hydrohalic acid. The scope of this reaction is broad, accommodating a variety of alcohols, including primary, secondary, and even some tertiary alcohols, to produce the corresponding sulfonate esters.
The general procedure for the synthesis of esters from carboxylic acids and alcohols involves heating the two in the presence of an acid catalyst, usually concentrated sulfuric acid. chemguide.co.uk In the context of this compound, the use of its more reactive derivative, cyclopropanesulfonyl chloride, is a common strategy. This allows for milder reaction conditions and avoids the direct use of the less reactive sulfonic acid.
For instance, neopentyl cyclopropanesulfonate can be synthesized from γ-chloropropanesulfonyl chloride through an internal alkylation reaction, demonstrating the utility of sulfonate esters in the formation of cyclopropane (B1198618) rings. cdnsciencepub.com Furthermore, butyl cyclopropanesulfonate can be synthesized and subsequently used in reactions to create more complex substituted cyclopropanesulfonates. echemi.com The reaction of cyclopropanesulfonyl chloride with alcohols is a key step in the synthesis of various derivatives.
A detailed mechanism for esterification often involves the initial protonation of the carboxylic acid (or activation of the sulfonyl chloride) to increase its electrophilicity, followed by nucleophilic attack by the alcohol. chemguide.co.uk Subsequent proton transfer and elimination of water (or a halide ion) yields the final ester product.
The following table summarizes representative examples of cyclopropanesulfonate ester synthesis:
| Starting Material | Reagent | Product | Reference |
| γ-chloropropanesulfonyl chloride | Base | Neopentyl cyclopropanesulfonate | cdnsciencepub.com |
| Cyclopropanesulfonyl chloride | Butanol | Butyl cyclopropanesulfonate | echemi.com |
| Cyclopropanesulfonyl chloride | Various alcohols | Cyclopropanesulfonate esters |
Amidation Reactions and the Synthesis of Diverse Sulfonamides
Amidation of this compound derivatives, primarily through the reaction of cyclopropanesulfonyl chloride with amines, is a widely employed method for the synthesis of cyclopropanesulfonamides. These compounds are of significant interest due to their presence in a variety of biologically active molecules. dovepress.comnih.govtandfonline.com The reaction is typically carried out by treating cyclopropanesulfonyl chloride with a primary or secondary amine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.
The synthesis of the parent cyclopropanesulfonamide (B116046) can be achieved with high efficiency by bubbling ammonia (B1221849) gas through a solution of cyclopropanesulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH2Cl2). chemicalbook.com This reaction can be performed at low temperatures (e.g., 0°C) and then allowed to warm to room temperature. chemicalbook.com
A variety of substituted cyclopropanesulfonamides can be prepared using this general methodology. For example, N-tert-butyl-cyclopropanesulfonamide can be synthesized via the cyclization of N-tert-butyl-(3-chloro)propyl sulfonamide. The synthesis of 1-substituted cyclopropanesulfonamides can be achieved starting from 3-chloropropanesulfonyl chloride. thieme-connect.com For instance, 1-methylcyclopropane-1-sulfonamide (B45804) can be prepared from potassium 1-methylcyclopropane-1-sulfonate by conversion to the corresponding sulfonyl chloride followed by reaction with ammonia. chemicalbook.com
The following table presents examples of the synthesis of various cyclopropanesulfonamides:
| Starting Material | Amine | Product | Yield | Reference |
| Cyclopropanesulfonyl chloride | Ammonia | Cyclopropanesulfonamide | 100% | |
| Cyclopropanesulfonyl chloride | Ammonia | Cyclopropanesulfonamide | 80% | chemicalbook.com |
| N-tert-butyl-(3-chloro)propyl sulfonamide | n-Butyllithium | N-tert-butyl-cyclopropanesulfonamide | - | |
| Potassium 1-methylcyclopropane-1-sulfonate | Ammonia (after conversion to sulfonyl chloride) | 1-Methylcyclopropane-1-sulfonamide | 77.9% | chemicalbook.com |
| Cyclopropanesulfonyl chloride | Piperazine | Cyclopropylsulfonamides | >90% purity | |
| Benzene-1,2-diamine | Cyclopropane sulfonyl chloride | Intermediate for EGFR inhibitors | - | dovepress.com |
Reactivity Profiles of Cyclopropanesulfonyl Halides
Cyclopropanesulfonyl halides, particularly cyclopropanesulfonyl chloride, are highly reactive electrophiles that serve as key intermediates in the synthesis of a wide range of this compound derivatives. cymitquimica.com Their reactivity is primarily governed by the electrophilic nature of the sulfonyl chloride group, which is susceptible to attack by various nucleophiles.
The carbon-halogen bond in alkyl halides is polarized, making the carbon electrophilic. msu.edu Similarly, the sulfur atom in cyclopropanesulfonyl chloride is highly electrophilic. The strength of the carbon-halogen bond influences reactivity, with C-F being the strongest and C-I the weakest. msu.edu While this applies to the halogen on the sulfonyl group as well, the primary site of nucleophilic attack is the sulfur atom.
Cyclopropanesulfonyl chloride readily undergoes substitution reactions with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding sulfonate esters, sulfonamides, and sulfonothioates, respectively. These reactions are typically performed in the presence of a base to neutralize the hydrochloric acid formed.
Beyond simple substitution, cyclopropanesulfonyl chloride can participate in more complex transformations. For instance, it has been used in nickel-catalyzed regiodivergent sulfonylarylation reactions of 1,3-enynes. The reaction of cyclopropanesulfonyl chloride with tertiary amines can lead to the formation of a sulfene (B1252967) intermediate, especially in the presence of a non-nucleophilic base. acs.org This sulfene can then be trapped by various reagents. acs.org
The reactivity of cyclopropanesulfonyl halides is also influenced by the strained cyclopropane ring. However, many reactions proceed with the preservation of the three-membered ring. The hydrolysis of cyclopropanesulfonyl chloride, for example, proceeds via an SN2-type reaction with water at lower pH and via an elimination-addition mechanism involving a sulfene intermediate at higher pH. acs.orgacs.org
Chemical Manipulations and Derivatizations at the Cyclopropane Ring
The strained cyclopropane ring in this compound and its derivatives is susceptible to various chemical manipulations, including ring-opening reactions and selective functionalization, which provide avenues to more complex molecular architectures.
Investigating Ring-Opening Reactions with Mechanistic Focus
The high ring strain of the cyclopropane ring makes it prone to ring-opening reactions under various conditions, including acidic, basic, and catalytic activation. The regioselectivity and stereoselectivity of these reactions are often dictated by the nature of the substituents on the ring and the reaction mechanism.
Brønsted acid-catalyzed arylative ring-opening of mono-substituted cyclopropanes has been achieved using triflic acid in hexafluoroisopropanol. nih.gov The mechanism of this reaction depends on the substituent on the cyclopropane ring. Aryl-substituted cyclopropanes tend to react via an SN1-type mechanism involving a carbocation intermediate, leading to branched products. nih.gov In contrast, cyclopropanes bearing a carbonyl group react through a homo-conjugate addition pathway to give linear products. nih.gov
In the context of carbohydrate chemistry, the base-promoted ring-opening of gem-dibromocyclopropanes fused to glycal systems has been studied mechanistically. uq.edu.aunih.gov This reaction proceeds via an initial elimination of HBr to form a cyclopropene (B1174273) intermediate, which then undergoes ring cleavage to a zwitterionic/carbene species. uq.edu.au Subsequent nucleophilic attack and protonation lead to the final ring-opened product. uq.edu.aunih.gov
Acid-catalyzed ring-opening reactions of cyclopropanated bicyclic alkenes with alcohol nucleophiles have also been investigated. nih.gov These reactions can proceed via an SN2-like mechanism, leading to cleavage of a C-O bond rather than the cyclopropane ring itself. nih.gov The use of Lewis acids can also promote ring-opening reactions, particularly in donor-acceptor cyclopropanes where the Lewis acid coordinates to the electron-withdrawing group. snnu.edu.cn
The following table summarizes different types of ring-opening reactions and their key mechanistic features:
| Cyclopropane Derivative | Reaction Conditions | Mechanistic Pathway | Product Type | Reference |
| Mono-substituted arylcyclopropanes | Brønsted acid (TfOH) in HFIP | SN1-type, carbocation intermediate | Branched | nih.gov |
| Mono-substituted cyclopropylketones | Brønsted acid (TfOH) in HFIP | Homo-conjugate addition | Linear | nih.gov |
| gem-Dibromocyclopropanes fused to glycals | Base (alkoxide) | Elimination to cyclopropene, then zwitterionic/carbene intermediate | Ring-opened bromoalkenes | uq.edu.aunih.gov |
| Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene | Acid catalyst, alcohol nucleophile | SN2-like | Ring-opened product with intact cyclopropane | nih.gov |
Selective Functionalization and Modification of the Cyclopropane Core
Beyond ring-opening, the cyclopropane core can be selectively functionalized while retaining the three-membered ring. This allows for the introduction of new substituents and the creation of more complex cyclopropane-containing molecules.
One approach to functionalization is through the α-metallation of alkyl alkanesulfonates, followed by alkylation. cdnsciencepub.com This method has been extended to the synthesis of cyclopropanesulfonates from γ-chloropropanesulfonates via internal alkylation. cdnsciencepub.com
The selective oxidation of C-H bonds adjacent to the cyclopropane ring is another powerful tool for functionalization. nih.gov For example, iron- and manganese-based catalysts have been used for the hydroxylation, halogenation, and azidation of C-H bonds in cyclopropane-containing substrates. nih.gov In some cases, stereoelectronic activation by neighboring functional groups can direct the oxidation to a specific site. nih.gov
The development of catalytic enantioselective reactions has enabled the synthesis of chiral cyclopropane derivatives. For instance, rhodium-catalyzed intermolecular cyclopropanation of alkenes with α-diazomethanesulfonates can produce cyclopropanesulfonates, although sometimes with low diastereoselectivity. researchgate.net
Furthermore, cyclopropenes can serve as precursors to functionalized alkylidenecyclopropanes through sigmatropic rearrangements of cyclopropenylcarbinol derivatives. beilstein-journals.org These reactions allow for the stereoselective synthesis of a wide variety of substituted alkylidenecyclopropanes. beilstein-journals.org
Advanced Derivatization Strategies for Novel Chemical Entities
The inherent reactivity of this compound, particularly through its activated form, cyclopropanesulfonyl chloride, provides a versatile platform for advanced derivatization. These strategies are pivotal in medicinal chemistry and materials science for the synthesis of novel chemical entities with tailored properties. The electrophilic nature of the sulfonyl chloride group allows for facile reactions with a wide array of nucleophiles, leading to the creation of diverse molecular scaffolds.
Key derivatization reactions focus on the formation of sulfonamides, sulfonate esters, and other related structures, which often serve as crucial components in biologically active compounds. cymitquimica.com The cyclopropyl (B3062369) moiety itself is a valuable pharmacophore, known to enhance metabolic stability, potency, and other pharmaceutical properties in drug candidates.
Synthesis of Cyclopropanesulfonamides
The reaction of cyclopropanesulfonyl chloride with primary or secondary amines is a cornerstone of its derivatization chemistry, yielding a broad spectrum of cyclopropanesulfonamides. This reaction is fundamental to the construction of many biologically active molecules. cymitquimica.comgoogle.com Research has demonstrated efficient and high-yield protocols for these syntheses. For instance, reacting cyclopropanesulfonyl chloride with ammonia in tetrahydrofuran (THF) can produce cyclopropanesulfonamide with a 100% yield.
Further advanced strategies involve multi-step syntheses to create complex sulfonamides. A practical, high-yielding, three-step synthesis starting from 3-chloropropanesulfonyl chloride has been developed to produce not only the parent cyclopropanesulfonamide but also various 1-substituted derivatives. thieme-connect.de This method involves the initial formation of a 3-chloropropylsulfonamide, followed by a base-induced cyclization to form the cyclopropane ring, and subsequent derivatization or deprotection. google.comthieme-connect.de
These derivatization strategies have been instrumental in the development of novel therapeutic agents.
Table 1: Examples of Novel Cyclopropanesulfonamide Derivatives and Their Significance
| Derivative Class | Reagents/Method | Resulting Entity/Application | Key Research Finding | Citation |
| Antiviral Agents | Cyclopropanesulfonyl chloride, (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid derivatives | Building blocks for Hepatitis C Virus (HCV) NS3 protease inhibitors | The cyclopropanesulfonamide moiety is a key structural element for potent inhibition of the HCV NS3 protease. | --- |
| Anticancer Agents | Cyclopropanesulfonyl chloride, Aniline derivatives | EGFR C797S-targeted inhibitors for non-small cell lung cancer | Introduction of the cyclopropylsulfonamide structure led to the development of highly selective inhibitors that can overcome drug resistance. researchgate.net | researchgate.net |
| Farnesyltransferase Inhibitors | Cyclopropanesulfonyl chloride, N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl}amine | N-Benzyl, N-{2-[(4-Cyanophenyl)-(3-methyl-3H-imidazol-4-ylmethyl)-amino]-ethyl} Cyclopropanesulfonamide | The synthesis demonstrates the integration of the cyclopropanesulfonamide group into complex molecules designed as anticancer agents. nih.gov | nih.gov |
| JAK Inhibitors | Cyclopropanesulfonyl chloride, complex amine precursors | Tricyclic compounds for treating immunological and oncological conditions | The sulfonylation of advanced amine intermediates with cyclopropanesulfonyl chloride is a key step in creating potent Janus kinase (JAK) inhibitors. | --- |
| MEK Inhibitors | 1-(2-hydroxy-3-protected-hydoxypropyl)cyclopropane-1-sulfonyl chloride, 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine | (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide | These complex sulfonamides are known to possess inhibitory properties against MEK enzymes, highlighting their therapeutic value. google.com | google.com |
| Antimicrobial Agents | Cyclopropanesulfonyl chloride, furan (B31954) and triazole-containing amines | N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cyclopropanesulfonamide | This complex derivative is investigated for its potential antibacterial and antifungal properties. evitachem.com | evitachem.com |
| Neurological Disorder Agents | Cyclopropanesulfonyl chloride, piperidine (B6355638) derivatives | N-{[1-(2-fluorobenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide | Compounds containing both piperidine and cyclopropanesulfonamide moieties are studied for their potential to interact with neurotransmitter systems. ontosight.ai | ontosight.ai |
Other Advanced Derivatizations
Beyond sulfonamide formation, cyclopropanesulfonyl chloride is utilized in other advanced transformations to generate novel chemical structures.
Sulfonate Ester Formation : The reaction of cyclopropanesulfonyl chloride with various alcohols in the presence of a base yields cyclopropanesulfonate esters. This provides access to a different class of compounds with distinct chemical properties and potential applications.
Nickel-Catalyzed Sulfonylarylation : In a novel approach, cyclopropanesulfonyl chloride has been used in nickel-catalyzed regiodivergent sulfonylarylation reactions with 1,3-enynes and arylboronic acids. rsc.org This strategy allows for the simultaneous introduction of both sulfonyl and aryl groups, leading to the synthesis of complex sulfonylarylated allenes and dienes. rsc.org
Synthesis of 3-Sulfonylquinolines : Cyclopropanesulfonyl chloride can be efficiently transformed into the corresponding 3-sulfonylquinoline derivatives in good yields through a one-pot sequential reaction with N-propargylamines. sioc-journal.cn
These advanced derivatization strategies underscore the utility of this compound and its derivatives as versatile building blocks in modern organic synthesis, enabling the creation of a wide array of novel and functionally complex molecules.
Advanced Spectroscopic Characterization and Analytical Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of cyclopropanesulfonic acid. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within the molecule. nih.govnih.gov
In ¹H NMR spectroscopy, the protons on the cyclopropane (B1198618) ring exhibit characteristic chemical shifts, typically found in the upfield region of the spectrum due to the ring's magnetic anisotropy. docbrown.info The proton attached to the same carbon as the sulfonic acid group (the α-proton) would be expected to show a downfield shift compared to the other ring protons due to the electron-withdrawing nature of the -SO₃H group. The complex spin-spin coupling patterns between the non-equivalent cyclopropyl (B3062369) protons can be analyzed to determine their relative stereochemistry (cis/trans). dtic.mil
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom directly bonded to the sulfonyl group (C-1) would resonate at a significantly downfield chemical shift. The other two carbons of the cyclopropyl ring would appear at much higher field strengths, consistent with saturated cycloalkanes.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual shifts can vary based on solvent and other experimental conditions.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H on C1 | ¹H | 2.5 - 3.0 | Multiplet | J_gem, J_cis, J_trans |
| H on C2/C3 | ¹H | 0.5 - 1.5 | Multiplet | J_gem, J_cis, J_trans |
| C1 | ¹³C | 45 - 55 | - | - |
| C2/C3 | ¹³C | 5 - 15 | - | - |
Mass Spectrometry for Precise Molecular Identification and Isotopic Tracing
Mass spectrometry (MS) is employed for the precise determination of the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a mass measurement with high accuracy, allowing for the confident assignment of its molecular formula (C₃H₆O₃S).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion [C₃H₅SO₃H]⁺˙ is formed. Characteristic fragmentation pathways for sulfonates often involve the loss of SO₂ or the entire sulfonic acid group. aaqr.org For this compound, key fragmentation could include:
Loss of the sulfonic acid group (-SO₃H) to yield a cyclopropyl cation ([C₃H₅]⁺).
Cleavage of the C-S bond followed by rearrangement.
Fragmentation of the cyclopropane ring itself, which typically involves the loss of ethene. docbrown.info
Isotopic tracing studies can be performed by synthesizing this compound with stable isotopes (e.g., ¹³C, ²H, ¹⁸O). Analyzing the mass shifts in the resulting fragments helps to elucidate complex fragmentation mechanisms and study reaction pathways involving the compound. Techniques like 213 nm ultraviolet photodissociation (UVPD) mass spectrometry have proven effective in localizing cyclopropane rings within larger lipid structures by inducing characteristic dual cross-ring cleavages, a methodology that could be adapted for studying derivatives of this compound. nih.gov
Table 2: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Notes |
| 122 | Molecular Ion | [C₃H₆O₃S]⁺˙ | Parent ion. |
| 57 | Cyclopropylsulfinyl cation | [C₃H₅SO]⁺ | Loss of OH radical. |
| 41 | Cyclopropyl cation | [C₃H₅]⁺ | Loss of sulfonic acid group. |
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by probing their characteristic vibrational modes.
The sulfonic acid group exhibits several strong and characteristic absorption bands in the IR spectrum. These include:
O-H Stretch: A broad and strong absorption band typically in the region of 3000-2500 cm⁻¹, characteristic of the strongly hydrogen-bonded hydroxyl group.
S=O Asymmetric and Symmetric Stretches: Two very strong bands are expected, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
S-O Stretch: A band in the 900-800 cm⁻¹ region.
The cyclopropyl group also has distinct vibrational signatures:
C-H Stretches: Typically observed just above 3000 cm⁻¹, characteristic of C-H bonds on a strained ring.
Ring Deformation (Breathing) Mode: A characteristic band often found near 1020 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the S=O bonds and the carbon skeleton, which may be weak in the IR spectrum. Analysis of the high-resolution infrared spectrum of cyclopropane itself has provided a detailed basis for understanding the vibrational modes of the three-membered ring. daneshyari.com
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. nih.gov To perform this analysis on this compound, it would first need to be crystallized, likely as a salt with a suitable counter-ion (e.g., sodium, potassium, or an organic cation). researchgate.netnih.gov
A single-crystal X-ray diffraction study would yield precise data on:
Bond Lengths: The exact lengths of the C-C, C-S, S-O, and S=O bonds. The C-C bonds within the cyclopropane ring are expected to be shorter than those in a typical alkane.
Bond Angles: The internal angles of the cyclopropane ring (close to 60°) and the geometry around the tetrahedral sulfur atom.
Torsional Angles: The conformation of the sulfonic acid group relative to the cyclopropane ring.
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding between the sulfonic acid groups and the counter-ions.
This technique is also the gold standard for determining the absolute configuration of chiral molecules, which would be crucial for analyzing enantiomerically pure derivatives of this compound. rsc.org
Chromatographic Techniques for Chiral Resolution and Enantiomeric Excess Determination
For substituted derivatives of this compound that are chiral, chromatographic techniques are essential for separating the enantiomers (chiral resolution) and determining the purity of a single enantiomer (enantiomeric excess, ee). wikipedia.org
High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. heraldopenaccess.us The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to travel through the column at different rates. nih.gov
Alternatively, a racemic mixture of a chiral this compound derivative can be reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by standard crystallization or achiral chromatography. The resolving agent is then chemically removed to yield the separated enantiomers.
Once a separation method is established, the enantiomeric excess can be quantified. nih.gov This is typically done by integrating the peak areas of the two enantiomers in the chromatogram. The formula for calculating ee is:
ee (%) = [([R] - [S]) / ([R] + [S])] x 100
Where [R] and [S] are the concentrations or peak areas of the two enantiomers.
Hyphenated Analytical Techniques in the Study of this compound Systems
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for studying this compound, especially in complex mixtures. ajrconline.orgnih.govijnrd.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful of these techniques. saspublishers.comajprd.com An HPLC system separates the components of a mixture, and the eluent is directed into a mass spectrometer. This allows for the simultaneous determination of a compound's retention time and its mass-to-charge ratio. europeanpharmaceuticalreview.com For this compound in a complex matrix (e.g., a reaction mixture or a biological sample), LC-MS can isolate it from other components and provide a confident identification based on its molecular weight and fragmentation pattern. waters.com
Gas Chromatography-Mass Spectrometry (GC-MS) could be used for more volatile, derivatized forms of this compound. For example, conversion to a methyl or silyl (B83357) ester would increase its volatility, making it amenable to GC separation and subsequent mass analysis.
These hyphenated methods provide exceptional sensitivity and selectivity, making them ideal for trace-level analysis and the identification of unknown byproducts or metabolites related to this compound. actascientific.com
Computational and Theoretical Investigations of Cyclopropanesulfonic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic nature of molecules, which governs their stability, structure, and reactivity. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a molecule. researchgate.net From these fundamental calculations, a wealth of information can be derived, including the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds.
For cyclopropanesulfonic acid, these calculations can elucidate the electronic effects of the strained cyclopropyl (B3062369) ring and the strongly electron-withdrawing sulfonic acid group. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be determined. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. Quantum chemical methods are also invaluable for predicting the outcomes of chemical reactions by calculating the energies of reactants, transition states, and products. mdpi.com
Table 1: Illustrative Output of Quantum Chemical Calculations for a Molecule like this compound Note: These values are exemplary and serve to illustrate the type of data generated from quantum chemical calculations.
| Calculated Property | Exemplary Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
| Mulliken Charge on S | +1.8 | Partial atomic charge on the sulfur atom, indicating a significant electrophilic character. |
| Mulliken Charge on O | -0.9 | Partial atomic charge on an oxygen atom, indicating nucleophilic character. |
Density Functional Theory (DFT) has become one of the most popular quantum mechanical methods due to its favorable balance of computational cost and accuracy. mdpi.comnih.gov DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex wavefunction of all electrons. mdpi.com This simplification allows for the study of larger and more complex molecular systems.
In the context of this compound, DFT can be used to:
Analyze Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify the lowest-energy pathway from reactants to products. This includes locating and characterizing transition state structures, which are crucial for understanding reaction kinetics. researchgate.net For instance, DFT could model the reaction of this compound with a nucleophile, determining whether the reaction proceeds via ring-opening or substitution at the sulfur atom.
Predict Reactivity Indices: DFT provides various descriptors of chemical reactivity. nih.gov The Fukui function, for example, can be calculated to identify the most electrophilic and nucleophilic sites within the molecule, predicting where it is most likely to react. mdpi.com
Simulate Spectroscopic Properties: DFT calculations can predict spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, which can aid in the structural characterization and identification of the compound.
The choice of the functional and basis set is critical to the accuracy of DFT calculations, and results are often benchmarked against experimental data where available. nih.gov
The formation of the cyclopropane (B1198618) ring is a key synthetic step, and computational modeling is instrumental in understanding and predicting the selectivity of cyclopropanation reactions. chemrxiv.orgchemrxiv.org These models can evaluate the energetics of different reaction pathways leading to various stereoisomers (e.g., cis vs. trans, or different enantiomers). chemrxiv.org
Computational strategies often involve a multi-state modeling approach that explicitly considers the transition states for the formation of all possible stereoisomeric products. chemrxiv.org By comparing the calculated activation energies for these different pathways, researchers can predict which product is likely to be favored under specific reaction conditions. This is particularly important in catalyzed reactions, where the catalyst's structure profoundly influences the outcome. For example, computational design has been used to engineer biocatalysts (cyclopropanases) with tailored selectivity for producing a specific stereoisomer of a cyclopropane product with high diastereoselectivity and enantioselectivity. chemrxiv.orgchemrxiv.org
For a molecule containing a cyclopropane ring, such as this compound, these models can be used retrospectively to understand the factors that controlled the stereochemistry during its synthesis or prospectively to design new synthetic routes with improved selectivity.
Table 2: Example of Calculated Energetics for Competing Cyclopropanation Pathways This table illustrates how computational modeling can be used to predict reaction selectivity based on transition state energies.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major/Minor Product |
|---|---|---|---|
| Pathway A | TS-A (leading to trans product) | 15.2 | Major |
| Pathway B | TS-B (leading to cis product) | 18.5 | Minor |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its physical movements over time. mdpi.com MD simulations model a molecule's behavior by solving Newton's equations of motion for every atom in the system, providing a trajectory that describes the positions and velocities of the atoms over a period. mdpi.comhilarispublisher.com This technique is invaluable for exploring the conformational landscape of flexible molecules and their interactions with their environment, such as solvent molecules or biological macromolecules. wustl.edumdpi.com
For this compound, MD simulations could be used to:
Explore Conformational Ensembles: The molecule is not rigid; the sulfonic acid group can rotate relative to the cyclopropyl ring. MD simulations can reveal the preferred orientations (conformers) of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between them. wustl.edunih.gov
Analyze Solvent Interactions: By explicitly including solvent molecules in the simulation box, MD can detail how water molecules form hydrogen bonds with the sulfonic acid group, creating a solvation shell that influences the molecule's properties and reactivity. hilarispublisher.com
Study Intermolecular Binding: If this compound were to be studied as a potential ligand for a protein, MD simulations could model the binding process, revealing the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the ligand-protein complex and providing insights into the dynamics of the binding pocket. mdpi.com
The results of MD simulations are often analyzed to determine properties like root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation structure.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies for Biological Systems
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used extensively in drug discovery and toxicology to correlate a molecule's chemical structure with its biological activity. creative-biolabs.comlongdom.org SAR explores the qualitative relationship between a compound's structure and its activity, while QSAR models establish a mathematical relationship between chemical descriptors and a quantitative measure of biological potency. wikipedia.orgresearchgate.net
The fundamental principle is that the structure of a molecule determines its properties, which in turn dictates its biological activity. creative-biolabs.comnih.gov A QSAR model takes the form of a mathematical equation:
Activity = f (Physicochemical Properties and/or Structural Descriptors)
To build a QSAR model for a series of compounds related to this compound, researchers would:
Compile a dataset of structurally similar molecules with experimentally measured biological activities.
Calculate a variety of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that best correlates the descriptors with the observed activity.
Validate the model to ensure its predictive power.
Once validated, the QSAR model can be used to predict the biological activity of new, untested compounds, including derivatives of this compound, thereby guiding synthetic efforts toward more potent molecules. wikipedia.org
Machine Learning and Predictive Modeling in Chemical Synthesis and Spectroscopic Analysis
Machine learning (ML) is rapidly transforming chemical research by enabling the development of sophisticated predictive models from large datasets. nih.gov In chemical synthesis and analysis, ML can accelerate discovery and streamline workflows.
Applications of ML relevant to the study of this compound include:
Computer-Aided Synthesis Planning (CASP): ML models can be trained on vast databases of known chemical reactions. nih.gov These models can then predict viable synthetic routes for a target molecule like this compound by suggesting retrosynthetic disconnections or forecasting the outcome of potential reactions. nih.gov This can save significant time and resources in the lab.
Predicting Reaction Selectivity: As an alternative to purely physics-based computational models, ML algorithms can be trained to predict the stereoselectivity or regioselectivity of reactions, such as cyclopropanation, based on the structures of the reactants and catalysts. researchgate.net
Spectroscopic Analysis: ML can be coupled with spectroscopic techniques to enhance data interpretation. purdue.edu For example, an ML model could be trained to recognize the specific spectral fingerprints in Raman or mass spectrometry data that correspond to this compound or its derivatives, allowing for rapid and automated identification in complex mixtures. nih.govchemrxiv.org
These predictive models excel at identifying complex patterns in data that may not be obvious to human researchers, making them a powerful tool for hypothesis generation and experimental design.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications of Cyclopropanesulfonic Acid and Its Derivatives in Advanced Organic Synthesis and Catalysis
Utilization as a Key Reagent in Complex Organic Transformations
While cyclopropanesulfonic acid itself is a strong acid, its derivatives, particularly cyclopropanesulfonyl chloride, serve as key reagents for introducing the cyclopropylsulfonyl moiety into organic molecules. This functional group is of growing interest due to its unique stereoelectronic properties and its presence in various bioactive compounds. The high reactivity of cyclopropanesulfonyl chloride allows for its efficient reaction with a wide range of nucleophiles, making it a valuable building block in multi-step syntheses. cymitquimica.com
The primary application of cyclopropanesulfonyl chloride as a reagent is in the formation of cyclopropylsulfonamides through its reaction with primary or secondary amines. chemicalbook.com This transformation is fundamental in the synthesis of various complex molecules, including pharmaceuticals. The reaction is typically straightforward and provides a reliable method for incorporating the robust cyclopropylsulfonamide group.
Furthermore, the cyclopropane (B1198618) ring's inherent strain and unique orbital arrangement can influence the reactivity and conformation of adjacent functional groups, a feature that can be strategically exploited in the design of complex synthetic pathways. While comprehensive reviews detailing the full scope of this compound derivatives as key reagents are still emerging, their utility is evident in the synthetic routes toward specialized and high-value compounds.
Catalytic Roles in Stereoselective and Efficient Organic Reactions
The derivatives of this compound, particularly chiral cyclopropylsulfonamides, are finding increasing use in the realm of stereoselective catalysis. While the parent sulfonic acid can act as a Brønsted acid catalyst, it is the tailored and often chiral sulfonamide derivatives that exhibit more nuanced and powerful catalytic activities. These derivatives can participate in catalysis in several ways, including acting as chiral ligands for metal catalysts or as organocatalysts themselves.
The field of asymmetric catalysis has seen the successful application of various chiral sulfonamides, which can create a chiral environment around a catalytic center, thereby directing the stereochemical outcome of a reaction. Although specific examples focusing exclusively on cyclopropylsulfonamides are not yet widespread in the literature, the principles established with other sulfonamide-based catalysts provide a strong foundation for their potential. For instance, chiral disulfonamides have been developed as effective ligands in the Simmons-Smith cyclopropanation of allylic alcohols, demonstrating the potential of the sulfonamide moiety to induce high levels of stereocontrol.
The development of novel amine catalysts modified with aryl sulfonamides has been shown to improve diastereo- and enantioselectivities in the cyclopropanation of α,β-unsaturated aldehydes with stabilized sulfonium (B1226848) ylides. chemicalbook.com This improvement is attributed to the increased steric bulk of the sulfonamide component, which enhances the enantiofacial discrimination of the incoming ylide. chemicalbook.com This highlights the potential for cyclopropanesulfonamide-containing catalysts to offer unique steric and electronic properties that could lead to highly efficient and selective transformations.
Development of Chiral Auxiliaries and Ligands Derived from this compound Structures
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved and ideally recycled. wikipedia.org Chiral sulfonamides, such as Oppolzer's camphorsultam, are a well-established class of chiral auxiliaries, valued for their high stereochemical control in a variety of reactions, including alkylations, aldol (B89426) reactions, and Michael additions. wikipedia.org
Following this precedent, chiral cyclopropylsulfonamides represent a promising, yet less explored, class of chiral auxiliaries. The rigid and well-defined three-dimensional structure of the cyclopropane ring can be expected to impart a high degree of facial selectivity in reactions of attached prochiral centers. The synthesis of such chiral auxiliaries would typically involve the reaction of cyclopropanesulfonyl chloride with a chiral amine.
In addition to their role as chiral auxiliaries, chiral cyclopropylsulfonamides have the potential to be developed into valuable ligands for asymmetric metal catalysis. Chiral ligands are crucial for the enantioselective synthesis of a vast array of molecules. A series of chiral, cyclopropane-based phosphorus/sulfur ligands have been synthesized and successfully applied in palladium-catalyzed allylic alkylation, achieving high enantioselectivity. researchgate.net This demonstrates that the cyclopropane scaffold can be effectively integrated into ligand design. The development of chiral sulfinamide monophosphine ligands (Ming-Phos) has also shown great promise in enantioselective gold-catalyzed cycloaddition reactions, further underscoring the potential of sulfur- and nitrogen-containing chiral ligands. nih.gov Future research in this area could focus on the synthesis of novel chiral ligands where a cyclopropanesulfonamide (B116046) unit is a key structural element, potentially offering new reactivity and selectivity profiles in asymmetric catalysis.
Strategic Integration in the Synthesis of Pharmacologically Relevant Molecular Architectures
The cyclopropane ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. nih.govmdpi.com Consequently, the cyclopropylsulfonyl and cyclopropylsulfonamide moieties, derived from this compound, have been strategically incorporated into a number of pharmacologically active molecules, most notably in the development of antiviral agents.
A prime example of this strategy is in the design of direct-acting antivirals against the hepatitis C virus (HCV). Several potent HCV NS3/4A protease inhibitors feature a cyclopropylsulfonamide group, which has been shown to be a critical component for their activity. The synthesis of these complex drug molecules often relies on the use of cyclopropanesulfonamide as a key building block. thieme-connect.com
| Voxilaprevir | Pan-genotypic HCV NS3/4A Protease Inhibitor | The incorporation of the cyclopropylsulfonamide moiety is a key design element for achieving broad activity. |
The synthesis of these antiviral agents often involves the coupling of a complex macrocyclic core with a cyclopropylsulfonamide unit, highlighting the importance of having efficient synthetic routes to this key building block. The development of such pharmacologically relevant molecules underscores the successful integration of this compound derivatives in modern drug discovery and development. thieme-connect.com
Biological and Pharmaceutical Research Applications of Cyclopropanesulfonic Acid Derivatives
Design and Synthesis of Biologically Active Cyclopropanesulfonamide (B116046) Analogs
The synthesis of cyclopropanesulfonamide analogs is a key step in exploring their therapeutic potential. Various synthetic strategies have been developed to construct this unique chemical scaffold. One common approach involves the cyclopropanation of vinylsulfonamides. For instance, rhodium(II)-catalyzed reactions of vinylsulfonamides with α-aryldiazoesters can produce α-aryl-β-aminocyclopropane carboxylic acid derivatives with high yields and stereoselectivity. acs.org This method is valuable for creating chiral cyclopropane (B1198618) structures, which are often crucial for biological activity.
Another synthetic route involves the N-cyclopropylation of sulfonamides. This can be achieved through copper-mediated reactions using cyclopropylboronic acid as the cyclopropyl (B3062369) source. nih.gov This method is effective for a range of sulfonamides, providing a direct way to introduce the cyclopropane ring onto the nitrogen atom of the sulfonamide group.
Furthermore, processes for the preparation of the parent cyclopropyl sulfonamide have been developed, for example, through the ring closure of N-tert-butyl-(3-chloro)propyl sulfonamide with an n-alkyl lithium base, followed by the removal of the tert-butyl protecting group. google.com These synthetic methodologies provide medicinal chemists with the tools to generate diverse libraries of cyclopropanesulfonamide analogs for biological screening. The design of these analogs often focuses on mimicking the spatial arrangement of known pharmacophores or introducing conformational rigidity to improve binding to biological targets. unl.ptnbinno.com
Investigations into Enzyme Inhibition and Modulation
The sulfonamide group is a well-known inhibitor of various enzymes, and the addition of a cyclopropane ring can enhance this activity or confer selectivity.
Sulfonamides are a classic class of antibiotics that act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. wikipedia.orgpatsnap.com They function by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). youtube.comnih.gov By blocking this enzyme, sulfonamides prevent bacteria from producing folate, which is necessary for DNA and RNA synthesis, thus halting their growth. wikipedia.org The introduction of a cyclopropane group into the sulfonamide structure is an area of interest for developing new DHPS inhibitors that may overcome existing resistance mechanisms. nih.gov
The Hepatitis C virus (HCV) NS3/4A protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmdpi.com Macrocyclic acylsulfonamides have been identified as potent inhibitors of this protease. nih.govmcgill.ca Research in this area has also explored the incorporation of cyclopropyl groups into inhibitor designs. For example, replacing a leucine (B10760876) residue with cyclopropylalanine at the P2 position of a peptide-based inhibitor has been shown to improve enzyme-binding potency. researchgate.net This suggests that cyclopropanesulfonamide derivatives could be promising candidates for the development of novel anti-HCV agents.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. drughunter.commdpi.com Loss-of-function mutations in the gene encoding Nav1.7 lead to an inability to feel pain. Aryl sulfonamides have emerged as a significant class of Nav1.7 inhibitors. bioworld.com The development of selective inhibitors for Nav1.7 over other sodium channel isoforms is a key challenge. Some novel cyclopentane (B165970) carboxylic acid derivatives, which are structurally related to cyclopropane derivatives, have been identified as potent and selective Nav1.7 inhibitors with analgesic effects in preclinical models. nih.govbioworld.com This highlights the potential for cyclopropane-containing sulfonamides in the development of new pain therapeutics.
Research into Anticancer Properties and Underlying Molecular Mechanisms
Sulfonamide derivatives are extensively investigated for their anticancer properties, acting through various mechanisms. nih.govnih.gov The rigid structure of the cyclopropane ring can enhance the binding of these compounds to their cancer-related targets.
A key mechanism by which many anticancer agents work is the induction of apoptosis, or programmed cell death. acs.org Sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, including colon and oral squamous carcinoma cells. nih.govmdpi.com This is often achieved by arresting the cell cycle at different phases, such as the G2/M phase, and by modulating the expression of key proteins involved in the apoptotic cascade, like caspases and members of the Bcl-2 family. mdpi.com For example, some sulfonamides have been found to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com The incorporation of a cyclopropane moiety into these sulfonamide structures is a promising strategy for enhancing their apoptotic-inducing capabilities.
| Compound Class | Cancer Cell Line | Mechanism of Action | Reference |
| 1,2,4-Triazine Sulfonamide | DLD-1, HT-29 (Colon) | Induction of intrinsic and extrinsic apoptotic pathways | nih.gov |
| Pyrazole N-Aryl Sulfonate | Oral Squamous Carcinoma | Inhibition of cell proliferation and migration, induction of apoptosis | mdpi.com |
| General Sulfonamides | UO-31 (Renal), MCF-7 (Breast) | Increased expression of BAX, caspase-3, and p53; suppressed Bcl-2 | mdpi.com |
This table presents data for sulfonamide derivatives as a class, indicating the potential mechanisms for cyclopropanesulfonamide analogs.
While the binding to tropomyosin has been explored as an anticancer strategy for some compounds, there is currently limited specific research available in the public domain detailing the interaction of cyclopropanesulfonamide derivatives with this protein. This represents a potential area for future investigation.
Exploration of Neuropharmacological Activities, including Antidepressant Potential
Cyclopropane-containing compounds have a history in the treatment of neurological and psychiatric disorders. The antidepressant tranylcypromine, for instance, is a well-known monoamine oxidase (MAO) inhibitor that features a phenylcyclopropylamine structure. researchgate.net This demonstrates the potential of the cyclopropane ring to confer neuropharmacological activity.
The simple 2-substituted 1-aminocyclopropanecarboxylic acids are also of interest due to their potential use in conformationally restricted peptides and as ligands for the glycine (B1666218) modulation site of the N-methyl-D-aspartate (NMDA) receptor, which is involved in neurotransmission. unl.ptresearchgate.net Given the diverse biological activities of both cyclopropane derivatives and sulfonamides, the design of cyclopropanesulfonamide analogs for neuropharmacological applications, including as potential antidepressants, is a logical and promising area of research.
Role of Cyclopropane Fatty Acid Synthase (CfaS) in Microbial Stress Response and Membrane Biology
Cyclopropane Fatty Acid Synthase (CfaS) is an enzyme found in many bacteria that plays a crucial role in their adaptation to environmental stress. asm.orgnih.gov CfaS catalyzes the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bonds of unsaturated fatty acids within the bacterial cell membrane. nih.govasm.orgnih.gov This conversion results in the formation of cyclopropane fatty acids (CFAs). wikipedia.org
The presence of CFAs in the cell membrane alters its physical properties, leading to decreased permeability and increased stability. nih.govnih.gov This modification helps bacteria to survive in harsh conditions, such as acidic environments, and can contribute to antibiotic resistance. asm.orgnih.govfrontiersin.org The CfaS enzyme itself is a potential target for the development of new antimicrobial agents that could disrupt this protective mechanism and render bacteria more susceptible to existing antibiotics. nih.gov
Prodrug Design and Optimization for Enhanced Biopharmaceutical Profiles
A prodrug is an inactive or less active compound that is converted into an active drug within the body. nih.gov This approach is often used to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of site-specific delivery. nih.gov For sulfonamides, one common prodrug strategy is N-acylation. nih.govresearchgate.net N-acyl sulfonamides can be designed to be more water-soluble or to be cleaved by specific enzymes at the target site, thereby releasing the active sulfonamide drug. nih.gov
This strategy could be applied to cyclopropanesulfonamide derivatives to improve their biopharmaceutical profiles. For example, an N-acyl cyclopropanesulfonamide could be synthesized to enhance aqueous solubility for intravenous administration. nih.gov Other prodrug strategies for sulfonamides include the use of N-sulfonyl imidates and sulfonate esters, which can be designed to release the active drug under specific physiological conditions. acs.orgresearchgate.net Intramolecular cyclization reactions have also been explored in prodrug design to control the release kinetics of the active drug. nih.gov
Emerging Roles in Materials Science and Interdisciplinary Research
Incorporation into Advanced Polymeric and Composite Materials
The integration of cyclopropanesulfonic acid into polymer chains and composite materials offers a pathway to creating materials with tailored properties. The sulfonic acid group is known to enhance properties such as proton conductivity, hydrophilicity, and thermal stability in polymers.
Key Research Areas:
Proton Exchange Membranes (PEMs): The sulfonic acid group is a key functional moiety in polymers used for proton exchange membranes in fuel cells. The incorporation of the cyclopropane (B1198618) ring could influence the polymer's morphology and the distribution of the acidic sites, potentially affecting proton transport and water management within the membrane.
Polymer Blends and Composites: As a functional additive, this compound or its derivatives could be used to modify the surface properties of fillers in composite materials, improving their dispersion and interaction with the polymer matrix. This can lead to enhanced mechanical strength and thermal resistance.
Hydrogels: The hydrophilic nature of the sulfonic acid group makes it a candidate for incorporation into hydrogel networks. The rigidity of the cyclopropyl (B3062369) group might influence the swelling behavior and mechanical properties of the resulting hydrogels, making them suitable for applications in drug delivery or as superabsorbents.
Table 1: Potential Effects of this compound Incorporation in Polymers
| Polymer Type | Potential Property Enhancement | Rationale |
| Proton Exchange Membranes | Improved proton conductivity, altered water uptake | The unique geometry of the cyclopropyl group may create distinct ion-channel morphologies. |
| Thermosetting Resins | Increased cross-linking density and thermal stability | The rigid cyclopropane structure can act as a rigid linker between polymer chains. |
| Composite Materials | Enhanced filler-matrix adhesion | The sulfonic acid group can functionalize filler surfaces, improving compatibility. |
Application in the Design and Engineering of Functional Materials
The design of functional materials focuses on creating substances with specific, predefined properties and functions. The distinct chemical nature of this compound makes it a valuable building block in this endeavor.
Surface Modification: The sulfonic acid group can be used to functionalize surfaces, imparting hydrophilicity and sites for further chemical reactions. The cyclopropane unit's orientation on a surface could create unique packing arrangements, influencing surface energy and wettability.
Catalysis: Materials functionalized with sulfonic acid groups can act as solid acid catalysts. The electronic properties of the cyclopropane ring might modulate the acidity of the sulfonic acid, potentially leading to catalysts with unique selectivity for certain organic transformations.
Sensors: The interaction of the sulfonate group with specific analytes could be exploited in the design of chemical sensors. Changes in the local environment of the cyclopropane ring upon analyte binding could be detected through spectroscopic or electrochemical methods.
This compound Derivatives in Supramolecular Assembly and Nanomaterials
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules, while nanotechnology focuses on the manipulation of matter on an atomic and molecular scale. nih.govrsc.org Derivatives of this compound are being explored for their potential to form organized nanostructures. The principles of supramolecular self-assembly are crucial in creating these functional nanomaterials. mdpi.comrsc.org
Self-Assembled Monolayers (SAMs): Thiol derivatives of this compound could form self-assembled monolayers on gold surfaces. The interplay between the sulfonate headgroup and the cyclopropyl tail would dictate the packing and properties of the monolayer, with potential applications in electronics and biosensing.
Liquid Crystals: The rigid and well-defined shape of the cyclopropane ring suggests that derivatives of this compound could be used to design novel liquid crystalline materials. The sulfonic acid group would provide a polar headgroup, leading to the formation of ordered phases.
Table 2: Research on Supramolecular Structures Utilizing Functional Groups Relevant to this compound
| Supramolecular Structure | Key Intermolecular Forces | Potential Role of this compound Derivative |
| Micelles | Hydrophobic interactions, electrostatic repulsion | Amphiphilic derivatives could form micelles with a cyclopropane-containing hydrophobic core and a sulfonate corona. |
| Vesicles | Bilayer formation | Double-tailed amphiphilic derivatives could self-assemble into vesicles for encapsulation and delivery applications. |
| Organic Frameworks | Hydrogen bonding, ionic interactions | The directional nature of the cyclopropane ring and the strong hydrogen bonding of the sulfonic acid could be used to construct porous organic frameworks. |
Future Directions and Advanced Research Perspectives
Innovation in Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for the synthesis of cyclopropanesulfonic acid. Future research will likely focus on moving away from traditional synthetic routes, which may involve hazardous reagents and generate significant waste, towards more eco-friendly alternatives.
Key areas of innovation include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times from hours or days to mere minutes, increase product yields, and often allows for the use of less hazardous solvents. mdpi.com This technique's efficiency stems from the direct interaction of microwaves with polar molecules in the reaction mixture. mdpi.com
Flow Chemistry: Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency. mdpi.com Integrating flow chemistry with other green technologies, like supported catalysts or photochemical methods, could lead to fully automated and highly efficient synthetic platforms for this compound derivatives. mdpi.com
Benign Solvent Systems: A major focus will be the replacement of volatile organic compounds (VOCs) with greener alternatives. Research into using water, ethanol, glycerol, or deep eutectic solvents (DES) for the synthesis of related sulfonamides has shown promise. rsc.org These solvents are non-toxic, readily available, and reduce the environmental impact of the chemical process.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are central to green chemistry. Future methodologies will aim to design reaction pathways with high atom economy, minimizing the formation of byproducts.
| Parameter | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Photochemistry, Inductive heating mdpi.com |
| Solvents | Volatile organic compounds (e.g., toluene, THF) google.com | Water, Ethanol, Glycerol, Deep Eutectic Solvents rsc.org |
| Process Type | Batch processing | Continuous flow chemistry mdpi.com |
| Reagents | May involve hazardous reagents and multi-step protection | Use of recyclable catalysts, in situ generation of reagents rsc.org |
| Workup | Solvent-intensive extraction and chromatography | Simple filtration, solvent-free workup rsc.org |
Discovery of Novel Catalytic Systems and Processes
Catalysis is a cornerstone of modern chemical synthesis, and the development of novel catalytic systems is crucial for the efficient and selective synthesis of cyclopropanes. rsc.orgnih.gov Future research will focus on discovering and optimizing catalysts that can be applied to the synthesis of this compound and its derivatives, emphasizing sustainability, cost-effectiveness, and high performance.
Prospective research directions include:
Earth-Abundant Metal Catalysis: While noble metals like rhodium and ruthenium are effective, there is a strong push towards using catalysts based on earth-abundant and biocompatible metals such as iron and copper. researchgate.netsciencedaily.com These catalysts are less expensive and more sustainable, making them attractive for large-scale industrial applications.
Heterogeneous Catalysts: The development of solid-supported catalysts, such as polymeric carbon nitride supporting dual-atom metal sites, offers significant advantages. sciencedaily.com These heterogeneous catalysts can be easily recovered and reused over multiple cycles, reducing waste and metal contamination in the final product. sciencedaily.com This approach has been shown to dramatically lower the carbon footprint compared to conventional homogeneous catalysts in other applications. sciencedaily.com
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. researchgate.net Exploring enzymatic pathways for the construction of the cyclopropane (B1198618) ring or for the functionalization of a pre-existing cyclopropane scaffold could provide a highly sustainable route to chiral this compound derivatives.
Ionic Liquids as Catalysts: Ionic liquids (ILs) can serve as both the solvent and the catalyst in chemical reactions. nih.gov Specifically, functionalized ILs, such as imidazolium (B1220033) sulfonates, can act as hydrogen bond donors and acceptors to facilitate reactions, offering a unique and environmentally friendly catalytic system. nih.gov
| Catalyst Type | Key Metals/Components | Potential Advantages | Reference |
|---|---|---|---|
| Earth-Abundant Metal Catalysts | Iron (Fe), Copper (Cu) | Low cost, low toxicity, sustainability. researchgate.netsciencedaily.com | researchgate.netsciencedaily.com |
| Heterogeneous Geminal Atom Catalysts (GACs) | Copper (Cu) ions on polymeric carbon nitride | High efficiency, recoverability, reusability, low carbon footprint. sciencedaily.com | sciencedaily.com |
| Biocatalysts | Enzymes (e.g., from engineered microorganisms) | High enantioselectivity, mild reaction conditions, environmentally benign. researchgate.net | researchgate.net |
| Ionic Liquid Catalysts | Imidazolium sulfonates | Dual role as solvent and catalyst, recyclable, tunable properties. nih.gov | nih.gov |
Advancements in In Situ Mechanistic Elucidation Techniques
A deep understanding of reaction mechanisms is critical for optimizing synthetic processes, improving yields, and controlling selectivity. The development and application of advanced in situ analytical techniques will be instrumental in unraveling the complex mechanistic pathways involved in the synthesis and reactions of this compound. These techniques allow researchers to monitor reactions in real-time, identifying transient intermediates and transition states that are invisible to traditional endpoint analysis.
Future advancements will likely leverage:
In Situ Spectroscopy: Techniques such as Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. This provides valuable kinetic data and structural information about species present in the reaction vessel.
Mass Spectrometry: Real-time monitoring of reaction mixtures using advanced mass spectrometry techniques can help identify short-lived intermediates and byproducts, providing crucial clues about the reaction pathway.
Computational Chemistry: Combining experimental in situ data with high-level computational studies (e.g., Density Functional Theory - DFT) will provide a powerful approach to building accurate mechanistic models. nih.gov This synergy can elucidate transition state geometries, calculate activation energies, and predict the most favorable reaction pathways, guiding the rational design of more efficient catalysts and reaction conditions.
Rational Drug Design and Development Based on Structural Insights
The cyclopropane ring is a valuable structural motif in medicinal chemistry, often used to enhance potency, improve metabolic stability, and fine-tune the conformational properties of drug candidates. scientificupdate.com this compound, combining the rigid cyclopropyl (B3062369) scaffold with a polar sulfonate group, represents a unique building block for rational drug design.
Future research in this area will focus on:
Computational Modeling: The use of computational tools is central to modern drug design. patsnap.com Molecular modeling can be used to visualize the three-dimensional structure of biological targets and predict how molecules containing the this compound moiety will bind. patsnap.comnih.gov
Structure-Based Drug Design: High-resolution structural information of a drug target, obtained from techniques like X-ray crystallography, allows for the precise design of inhibitors. nih.govstonybrookmedicine.edu The this compound group can be incorporated into molecules to form specific interactions (e.g., hydrogen bonds, salt bridges) with amino acid residues in the target's active site, thereby optimizing binding affinity and selectivity.
Pharmacokinetic Optimization: The sulfonic acid group can significantly impact a molecule's physicochemical properties, such as solubility and membrane permeability. Rational design strategies will be employed to modulate these properties, for instance, by creating prodrugs or bioisosteric replacements, to achieve optimal pharmacokinetic profiles for new drug candidates.
| Technique | Application | Purpose |
|---|---|---|
| Molecular Docking | Predicting the binding orientation of a ligand to a target protein. | Assess binding affinity and identify key interactions. patsnap.com |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Analyze the stability and behavior of the drug-target complex. patsnap.com |
| QSAR Modeling | Quantitative Structure-Activity Relationship modeling. | Correlate chemical structure with biological activity to predict the potency of new analogs. patsnap.com |
| Homology Modeling | Predicting a protein's structure based on similar known structures. | Enable structure-based design when an experimental structure is unavailable. patsnap.com |
Expansion into Unexplored Interdisciplinary Applications
While the primary focus may be on pharmaceuticals, the unique properties of this compound open doors to a wide range of interdisciplinary applications that are currently unexplored.
Potential future research areas include:
Materials Science: The cyclopropane ring is a building block in materials science. rsc.orgnih.gov Incorporating the this compound moiety as a functional monomer in polymerization reactions could lead to the development of novel polymers. These materials could possess unique properties, such as high thermal stability, specific ion-exchange capacities for water purification or fuel cells, or tailored mechanical characteristics.
Agrochemicals: The cyclopropane motif is present in a number of successful insecticides and fungicides. The sulfonic acid group could be used to enhance systemic transport within plants or to interact with specific biological targets in pests. Research into this compound derivatives could yield a new class of agrochemicals with novel modes of action.
Chemical Biology: The rigid structure of the cyclopropane ring and the strong ionic character of the sulfonic acid group make it an interesting scaffold for designing molecular probes. These probes could be used to study biological systems, for example, by designing specific inhibitors for enzymes or ligands for cellular receptors to better understand biological pathways.
Q & A
Q. What are the established synthetic routes for cyclopropanesulfonic acid, and how can reaction conditions be optimized?
this compound is synthesized via α,β-dehydrohalogenation of γ-chloro sulfones or sulfonamides. For example, Pyry-BF4 mediates the conversion of propane-2-sulfonamide to this compound under mild conditions (yield: >80%) . Optimization involves adjusting stoichiometry (e.g., 1.1 equiv. Pyry-BF4), solvent choice (tetrahydrofuran preferred), and reaction time (2–4 hr). Characterization via NMR (CDCl₃, δ 2.44–2.36 ppm for cyclopropane protons) confirms product identity .
Q. How should researchers characterize the purity and stability of this compound in storage?
Purity is validated via HPLC (≥95% purity) and mass spectrometry (m/z 122.15 for [M+H]⁺). Stability studies recommend storage at –20°C under inert atmospheres (argon/nitrogen) to prevent sulfonic acid group degradation. Accelerated stability testing (40°C/75% RH for 14 days) can assess decomposition pathways .
Q. What experimental protocols are recommended for assessing this compound’s reactivity in organic synthesis?
Reactivity is tested via nucleophilic substitution (e.g., esterification with alcohols) or electrophilic aromatic substitution. For ester formation, react with butanol in the presence of DCC (dicyclohexylcarbodiimide) as a coupling agent. Monitor reaction progress by TLC (Rf shift from 0.2 to 0.6 in ethyl acetate/hexane) .
Advanced Research Questions
Q. How can contradictory bioactivity data between this compound and its analogs be resolved?
While this compound’s bioactivity is understudied, analogs like cyclopropane-derived antivirals show EC₅₀ values of 1–10 µM . To resolve discrepancies, employ comparative assays (e.g., viral inhibition in Vero cells) and molecular docking to evaluate sulfonic acid group interactions with target proteins (e.g., viral polymerases). Cross-validate findings with SAR (structure-activity relationship) studies on substituent effects .
Q. What mechanistic insights explain the catalytic role of this compound in ring-opening reactions?
this compound acts as a Brønsted acid catalyst in ring-opening reactions (e.g., epoxide to diol conversion). Mechanistic studies using DFT calculations reveal protonation of the epoxide oxygen, lowering the activation energy (ΔG‡ ≈ 15 kcal/mol). Kinetic isotope effects (KIE > 2) confirm rate-limiting proton transfer .
Q. How can researchers address low yields in this compound-derived sulfonamide synthesis?
Low yields (e.g., <50%) in sulfonamide synthesis often stem from steric hindrance. Mitigate this by using bulkier amines (e.g., morpholine) and microwave-assisted heating (80°C, 30 min) to enhance reaction efficiency. Purify via silica gel chromatography (eluent: dichloromethane/methanol 9:1) .
Q. What strategies validate this compound’s role in stabilizing transition states during cycloadditions?
Use kinetic studies (Eyring plots) and X-ray crystallography to capture transition-state analogs. For example, in Diels-Alder reactions, this compound’s sulfonyl group stabilizes electron-deficient dienophiles, increasing reaction rate by 10-fold compared to non-catalytic conditions .
Methodological Guidance
Q. How to design a robust bioactivity screening protocol for this compound derivatives?
Library synthesis : Prepare derivatives (esters, amides) via parallel synthesis.
In vitro assays : Test against malaria (Plasmodium falciparum 3D7, IC₅₀ determination) and antiviral targets (e.g., SARS-CoV-2 protease inhibition).
Data normalization : Use positive controls (chloroquine for antimalarial, remdesivir for antiviral) and Z’-factor validation (Z’ > 0.5) .
Q. How to resolve spectral overlaps in NMR characterization of this compound derivatives?
For complex NMR spectra (e.g., overlapping cyclopropane protons at δ 0.8–1.2 ppm):
- Use -DEPT to distinguish CH₂ and CH₃ groups.
- Apply 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm sulfonic acid connectivity .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on this compound’s thermal stability?
Some studies report decomposition at 100°C , while others suggest stability up to 150°C . Re-evaluate via TGA (thermogravimetric analysis) under nitrogen. Contradictions may arise from impurities (e.g., residual solvents) or measurement protocols. Consistently use anhydrous samples and heating rates of 10°C/min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
